Aricine

Cardiac Electrophysiology Antiarrhythmic Drug Discovery Rauwolfia Alkaloid Pharmacology

Aricine (CAS 482-91-7), also known as heterophylline, quinovatine, and cinchovatine, is a heteroyohimbine-type monoterpenoid indole alkaloid first isolated from Cinchona bark and later identified across multiple Rauwolfia and Aspidosperma species. It possesses a yohimbane core with a distinguishing C-10 methoxy group and 19α-methyl stereochemistry (specific optical rotation [α]D20 -91° in chloroform, -63° in pyridine).

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 482-91-7
Cat. No. B033197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAricine
CAS482-91-7
Synonymsaricine
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC
InChIInChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1
InChIKeyKXEMQEGRZWUKJS-RURTYGRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Aricine (CAS 482-91-7): A Heteroyohimbine Indole Alkaloid with Differentiated Pharmacological Profile for Scientific Procurement


Aricine (CAS 482-91-7), also known as heterophylline, quinovatine, and cinchovatine, is a heteroyohimbine-type monoterpenoid indole alkaloid first isolated from Cinchona bark and later identified across multiple Rauwolfia and Aspidosperma species . It possesses a yohimbane core with a distinguishing C-10 methoxy group and 19α-methyl stereochemistry (specific optical rotation [α]D20 -91° in chloroform, -63° in pyridine) . In cardiac electrophysiological assays, aricine clusters pharmacologically with ajmaline-type rather than reserpine-type Rauwolfia alkaloids, establishing its non-interchangeability with hypotensive/sedative congeners .

Why Aricine Cannot Be Interchanged with Reserpine, Yohimbine, or Ajmaline: Structural and Pharmacological Divergence in the Yohimbane Class


Despite sharing a common pentacyclic yohimbane scaffold, aricine's C-10 methoxy and C-19α-methyl substituents drive a pharmacological profile fundamentally distinct from its nearest structural neighbors. Reserpine (C-11, C-17, C-18 trimethoxy substitution pattern) acts as an irreversible VMAT2 inhibitor producing profound hypotension and sedation; aricine entirely lacks both properties despite close structural resemblance . Functionally, aricine belongs to the ajmaline-type cardiac electrophysiological group that slows heart rate and prolongs atrioventricular (A-V) transmission — a profile opposite to the transient cardioaccelerator phase exhibited by reserpine-type alkaloids in the identical experimental system . These pharmacological divergences mean that substituting aricine with reserpine, yohimbine, or ajmaline in research assays will produce categorically different results, rendering generic substitution scientifically invalid.

Quantitative Differential Evidence: Aricine (482-91-7) vs. Closest In-Class Analogs — Procurement-Relevant Data


Cardiac Electrophysiological Classification: Aricine Clusters with Ajmaline-Type, Not Reserpine-Type, Rauwolfia Alkaloids in the Identical Dog Heart-Lung Preparation

In a systematic head-to-head examination of 10 Rauwolfia alkaloids using the dog heart-lung preparation, aricine was assigned to a pharmacological group (Group 1: ajmaline, serpentine, aricine, reserpinine, and α-yohimbine) that caused a decrease in heart rate accompanied by prolongation of the functional refractory period of A-V transmission and of the A-V propagation time . By contrast, Group 2 alkaloids (raunescine, isoraunescine, deserpidine, reserpine, and rescinnamine) produced an initial increase in heart rate with shortened functional refractory period and A-V propagation time, followed 90–150 minutes later by a fall in heart rate and return/prolongation of these parameters . The transient cardioaccelerator phase of Group 2 was abolished when intrinsic sympathomimetic amines were depleted, confirming a distinct mechanistic basis. This binary grouping established in the identical assay system demonstrates that aricine cannot functionally substitute for reserpine or its congeners in cardiac preparations.

Cardiac Electrophysiology Antiarrhythmic Drug Discovery Rauwolfia Alkaloid Pharmacology

Absence of Hypotensive and Sedative Activity: Aricine vs. Reserpine — Functional Divergence Confirmed in Primary Pharmacological Evaluation

Primary pharmacological characterization directly comparing aricine with reserpine established that aricine does not share the hypotensive and sedative properties of reserpine, despite close structural similarity . Reserpine's antihypertensive and sedative effects are mediated through irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to catecholamine depletion. Aricine's lack of these properties indicates that its C-10 methoxy and C-19α-methyl substitution pattern prevents engagement with the VMAT2 binding site, a functional consequence of the structural divergence at these positions compared with reserpine's C-11, C-17, C-18 trimethoxy array.

Cardiovascular Pharmacology CNS Drug Discovery Alkaloid Selectivity Profiling

Antiplasmodial Potency: Aricine (IC50 = 0.3 μg/mL) Ranks Among the Top 13 Active Indole Alkaloids Against Chloroquine-Resistant P. falciparum in a 184-Compound Screen

In a random-sampling screen of 184 natural products against the chloroquine-resistant P. falciparum strain FcM29-Cameroon, aricine (reported as 'aricin') demonstrated an IC50 of 0.3 μg/mL, placing it among the 13 compounds with IC50 < 1 μg/mL . Within this active subset, aricine ranked 9th in potency: approximately 3.75-fold less potent than the top-ranked compound 10-hydroxy-ellipticin (IC50 = 0.08 μg/mL) but comparable to ellipticine (IC50 = 0.28 μg/mL) and more potent than aplysinopsin (IC50 = 0.43 μg/mL) and ochrolifuanin A (IC50 = 0.47 μg/mL) . All 13 antiplasmodial hits were indole derivatives, suggesting a privileged chemotype; aricine's yohimbane scaffold represents a distinct structural subtype within this family. Notably, the antiplasmodial activity of aricine was reported as a novel biological observation at the time of this study.

Antimalarial Drug Discovery Indole Alkaloid Screening Chloroquine Resistance

Amebicide Activity with Favorable Cytotoxicity Selectivity: Aricine (Amebicide IC50 = 3.6 μg/mL vs. Cytotoxic IC50 > 100 μg/mL) Offers a Wider Safety Window Than Emetine

According to the USDA Phytochemical Database citing the compendium by Nigg and Seigler (1992), aricine displays amebicide activity with an IC50 of 3.6 μg/mL and a cytotoxic IC50 greater than 100 μg/mL . This yields an in vitro selectivity index (cytotoxic IC50 / amebicide IC50) exceeding 27.8. By contrast, emetine — the classical plant-derived antiamoebic alkaloid — possesses a substantially higher amebicide potency (IC50 ~0.07 μg/mL) but is accompanied by severe cardiac, hepatic, and renal toxicity that restricts its clinical utility . While aricine is approximately 51-fold less potent than emetine as an amebicide, its host-cell cytotoxicity is at least 1,400-fold lower, translating into a considerably wider therapeutic window relevant to lead prioritization.

Antiamoebic Drug Discovery Cytotoxicity Selectivity Index Natural Product Triage

Larvicidal Activity Against Aedes aegypti Identified via Amazonian Ethnopharmacological Bioprospection — Supporting Evidence for Vector-Control Applications

In a 2022 bioprospection study guided by traditional knowledge from the Amazonian São Sebastião de Marinaú community, aricine was identified as the major alkaloid isolated from Aspidosperma nitidum wood and demonstrated larvicidal activity against Aedes aegypti, the primary vector of dengue, Zika, chikungunya, and urban yellow fever . Extracts from A. nitidum wood exhibited Ae. aegypti larvicidal activity, and aricine was characterized as the principal alkaloid constituent responsible. Quantitative LC50 values for pure aricine were generated in the study but are not publicly available in the abstract; the full text reports LC50 determination by dilution across the activity range with 24, 48, and 72 h exposure endpoints . Comparator larvicidal data are available for co-isolated triterpenes (oleanolic, ursolic, and betulinic acids; betulin) within the same study.

Vector Control Larvicide Discovery Ethnopharmacology-Guided Bioprospection

Aricine (482-91-7) Application Scenarios: Where the Differential Evidence Directs Scientific and Industrial Procurement


Antimalarial Lead Optimization Against Chloroquine-Resistant Plasmodium falciparum

Aricine (IC50 = 0.3 μg/mL against the chloroquine-resistant FcM29-Cameroon strain) provides a yohimbane-based chemotype scaffold structurally distinct from the β-carboline and ellipticine derivatives that dominate the antiplasmodial hit set . Medicinal chemistry teams targeting chloroquine-resistant malaria should procure aricine for structure-activity relationship (SAR) expansion, leveraging its novel indole scaffold for synthetic derivatization. The compound's confirmed membership in the indole alkaloid antiplasmodial pharmacophore family — validated across a 184-compound screen — supports its prioritization as a starting point for hit-to-lead campaigns.

Cardiac Electrophysiology Research Requiring Ajmaline-Like A-V Conduction Modulation Without Reserpine-Type Cardioacceleration

The dog heart-lung preparation data demonstrate that aricine belongs to the pharmacological group (ajmaline, serpentine, aricine, reserpinine, α-yohimbine) that slows heart rate and prolongs A-V refractory period and propagation time . Investigators studying A-V conduction modulation or screening for Class I/III antiarrhythmic-like activity in natural alkaloids should procure aricine specifically when the experimental design requires avoiding the confounding transient cardioaccelerator phase characteristic of reserpine-type alkaloids. Aricine's distinct grouping within this systematic 10-alkaloid comparison provides a validated rationale for its selection over reserpine or rescinnamine in isolated heart preparations.

Antiamoebic Lead Development Prioritizing Host-Cell Safety Over Maximal Potency

Aricine's amebicide IC50 of 3.6 μg/mL combined with a cytotoxic IC50 exceeding 100 μg/mL yields a selectivity index >27.8 . This profile contrasts sharply with emetine, whose extreme cytotoxicity restricts therapeutic application despite picomolar-range amebicide potency. Drug discovery programs employing tiered screening cascades where cytotoxicity flagging determines progression should select aricine as a preferential hit over emetine-like alkaloids when the objective is identifying antiamoebic leads with favorable safety margins. The guinea-pig ear keratinocyte [G-³H]thymidine uptake assay provides a standardized, reproducible cytotoxicity comparator across alkaloid classes .

Natural Insecticide Bioprospection Against Arbovirus Vectors (Aedes aegypti) — Ethnopharmacology-Guided Prioritization

Ethnopharmacological bioprospection in the Brazilian Amazon identified aricine as the principal alkaloid from Aspidosperma nitidum wood with confirmed larvicidal activity against Aedes aegypti . Research groups developing eco-friendly vector-control agents should consider aricine procurement for follow-on structure-larvicidal activity studies and formulation development. The compound's isolation from a traditionally used Amazonian plant species provides ethnobotanical validation that complements the in vitro activity data, supporting its candidacy for semi-field and field evaluation pipelines.

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